Ácido (2-cloro-4-fluoro-3-metoxifenil)borónico

Descripción general

Descripción

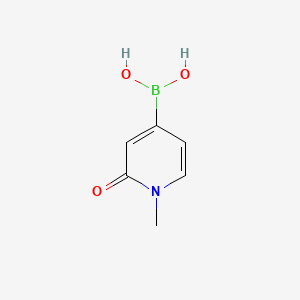

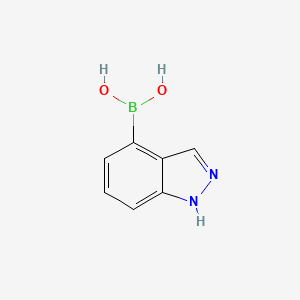

“(2-Chloro-4-fluoro-3-methoxyphenyl)boronic acid” is a chemical compound with the CAS Number: 943831-11-6. It has a molecular weight of 204.39 and its IUPAC name is (2-chloro-4-fluoro-3-methoxyphenyl)boronic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H7BClFO3/c1-13-7-5(10)3-2-4(6(7)9)8(11)12/h2-3,11-12H,1H3 . This indicates that the compound contains a boronic acid group attached to a phenyl ring, which is further substituted with chlorine, fluorine, and methoxy groups.Chemical Reactions Analysis

Boronic acids, including “(2-Chloro-4-fluoro-3-methoxyphenyl)boronic acid”, are commonly used in Suzuki-Miyaura cross-coupling reactions . These reactions are widely used in organic synthesis for the formation of carbon-carbon bonds.Physical and Chemical Properties Analysis

This compound is a solid at room temperature. It should be stored in an inert atmosphere at 2-8°C .Aplicaciones Científicas De Investigación

Aplicaciones de Detección

Ácidos borónicos: , incluidos derivados como el ácido (2-cloro-4-fluoro-3-metoxifenil)borónico, son conocidos por su capacidad para formar complejos covalentes reversibles con dioles y bases de Lewis como aniones fluoruro o cianuro. Esta propiedad se explota en diversas aplicaciones de detección, tanto en ensayos homogéneos como en detección heterogénea . Se pueden utilizar en la interfaz del material de detección o dentro de la muestra a granel, lo que los hace versátiles para detectar una gama de sustancias biológicas y químicas.

Etiquetado Biológico y Manipulación de Proteínas

La interacción de los ácidos borónicos con las proteínas permite enfoques innovadores en etiquetado biológico y manipulación de proteínas. Esto incluye la modificación de proteínas para fines de investigación, como el seguimiento de la ubicación y la cantidad de proteínas dentro de las células, o la alteración de la función de la proteína para estudiar procesos biológicos .

Diseño y Administración de Medicamentos

Los ácidos borónicos se consideran para el diseño de nuevos medicamentos y dispositivos de administración de medicamentos. Sirven como portadores de boro adecuados para la terapia de captura de neutrones, un tratamiento contra el cáncer dirigido. Sin embargo, su estabilidad en agua es una preocupación, ya que solo son marginalmente estables, lo que influye en su uso en aplicaciones farmacológicas .

Desarrollo de Terapéuticos

Las interacciones únicas de los ácidos borónicos con diversas moléculas biológicas los posicionan como posibles candidatos para el desarrollo de terapéuticos. Su capacidad para unirse a objetivos biológicos específicos se puede aprovechar para crear medicamentos que pueden interferir con las vías de la enfermedad o inhibir enzimas .

Tecnologías de Separación

Los ácidos borónicos se utilizan en tecnologías de separación debido a sus propiedades de unión selectiva. Se pueden emplear en técnicas como la cromatografía de afinidad para separar y purificar biomoléculas, lo cual es crucial tanto en aplicaciones analíticas como preparativas en bioquímica y biología molecular .

Ciencia de Materiales

En la ciencia de los materiales, el ácido (2-cloro-4-fluoro-3-metoxifenil)borónico se puede utilizar como bloque de construcción para crear microparticulas y polímeros. Estos materiales tienen aplicaciones en métodos analíticos y sistemas de liberación controlada, como la liberación controlada de insulina para el manejo de la diabetes .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with this compound are H302, H315, H319, and H335, indicating potential harm to the digestive tract, skin, eyes, and respiratory system . Precautionary measures include avoiding the formation of dust and aerosols, and ensuring adequate ventilation .

Mecanismo De Acción

Target of Action

The primary target of (2-Chloro-4-fluoro-3-methoxyphenyl)boronic acid is the palladium catalyst in the Suzuki-Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon-carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound is transferred from boron to palladium . This is a key step in the SM cross-coupling reaction, leading to the formation of new carbon-carbon bonds .

Biochemical Pathways

The main biochemical pathway affected by this compound is the Suzuki-Miyaura cross-coupling reaction . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s boronic acid group plays a crucial role in this reaction, contributing to the formation of new carbon-carbon bonds .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds via the SM cross-coupling reaction . This leads to the synthesis of new organic compounds, which can have various applications in chemical and pharmaceutical industries .

Análisis Bioquímico

Biochemical Properties

(2-Chloro-4-fluoro-3-methoxyphenyl)boronic acid plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura cross-coupling reaction. This reaction is widely used in organic synthesis to form carbon-carbon bonds, which are essential for constructing complex organic molecules. The boronic acid group in (2-Chloro-4-fluoro-3-methoxyphenyl)boronic acid interacts with palladium catalysts to facilitate the transmetalation step of the Suzuki-Miyaura reaction .

In addition to its role in organic synthesis, (2-Chloro-4-fluoro-3-methoxyphenyl)boronic acid can interact with various enzymes and proteins. For instance, boronic acids are known to inhibit serine proteases by forming reversible covalent bonds with the active site serine residue. This interaction can modulate the activity of these enzymes, making (2-Chloro-4-fluoro-3-methoxyphenyl)boronic acid a potential candidate for enzyme inhibition studies .

Cellular Effects

The effects of (2-Chloro-4-fluoro-3-methoxyphenyl)boronic acid on cellular processes are multifaceted. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, boronic acids have been shown to inhibit the proteasome, a protein complex responsible for degrading unneeded or damaged proteins. Inhibition of the proteasome by (2-Chloro-4-fluoro-3-methoxyphenyl)boronic acid can lead to the accumulation of proteins within the cell, affecting various cellular functions .

Furthermore, (2-Chloro-4-fluoro-3-methoxyphenyl)boronic acid may impact cell signaling pathways by modulating the activity of kinases and phosphatases. These enzymes play crucial roles in transmitting signals within the cell, and their inhibition can alter cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, (2-Chloro-4-fluoro-3-methoxyphenyl)boronic acid exerts its effects through several mechanisms. One of the primary mechanisms is the formation of reversible covalent bonds with active site residues of enzymes, such as serine in serine proteases. This interaction inhibits the enzyme’s activity by blocking the active site and preventing substrate binding .

Additionally, (2-Chloro-4-fluoro-3-methoxyphenyl)boronic acid can bind to the catalytic sites of kinases and phosphatases, modulating their activity. This binding can lead to changes in phosphorylation states of proteins, thereby affecting downstream signaling pathways and cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (2-Chloro-4-fluoro-3-methoxyphenyl)boronic acid can change over time due to its stability and degradation. This compound is generally stable under inert atmosphere and low temperatures (2-8°C), but it may degrade over time when exposed to air or higher temperatures . Long-term studies have shown that (2-Chloro-4-fluoro-3-methoxyphenyl)boronic acid can have sustained effects on cellular function, particularly in in vitro settings where it can continuously inhibit enzyme activity .

Dosage Effects in Animal Models

The effects of (2-Chloro-4-fluoro-3-methoxyphenyl)boronic acid in animal models vary with different dosages. At low doses, this compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, (2-Chloro-4-fluoro-3-methoxyphenyl)boronic acid may exhibit toxic effects, such as cellular stress and apoptosis . Threshold effects have been observed, where a certain concentration is required to achieve the desired biochemical effect without inducing toxicity .

Metabolic Pathways

(2-Chloro-4-fluoro-3-methoxyphenyl)boronic acid is involved in several metabolic pathways, primarily those related to its role as an enzyme inhibitor. This compound can interact with enzymes such as serine proteases and kinases, affecting their activity and, consequently, the metabolic flux within the cell . Additionally, (2-Chloro-4-fluoro-3-methoxyphenyl)boronic acid may influence the levels of metabolites by modulating enzyme activity .

Transport and Distribution

Within cells and tissues, (2-Chloro-4-fluoro-3-methoxyphenyl)boronic acid is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments . For example, boronic acids can be transported into cells via amino acid transporters, allowing them to reach their target enzymes and exert their effects .

Subcellular Localization

The subcellular localization of (2-Chloro-4-fluoro-3-methoxyphenyl)boronic acid is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, such as the cytoplasm or nucleus, where it can interact with its target enzymes . The activity and function of (2-Chloro-4-fluoro-3-methoxyphenyl)boronic acid are dependent on its localization, as it needs to be in proximity to its target enzymes to exert its inhibitory effects .

Propiedades

IUPAC Name |

(2-chloro-4-fluoro-3-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BClFO3/c1-13-7-5(10)3-2-4(6(7)9)8(11)12/h2-3,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJCNIMMFMDOIAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)F)OC)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BClFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50739070 | |

| Record name | (2-Chloro-4-fluoro-3-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50739070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943831-11-6 | |

| Record name | (2-Chloro-4-fluoro-3-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50739070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[4-(Phenylmethoxy)phenyl]methyl]-2-[(3-thienylcarbonyl)amino]-4-thiazoleacetamide](/img/structure/B591464.png)

![(1-Benzyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride](/img/structure/B591465.png)

![(1H-Benzo[d]imidazol-4-yl)methanamine hydrochloride](/img/structure/B591468.png)

![(1H-Pyrrolo[2,3-b]pyridin-3-yl)methanol](/img/structure/B591472.png)